(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Catalog No.
S1905383
CAS No.
33507-82-3
M.F
C6H14O4
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

CAS Number

33507-82-3

Product Name

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

IUPAC Name

1,4-dimethoxybutane-2,3-diol

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3

InChI Key

QPXJVYUZWDGUBO-UHFFFAOYSA-N

SMILES

COCC(C(COC)O)O

Canonical SMILES

COCC(C(COC)O)O
  • Bioactive Small Molecule

    Due to its structure, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is being investigated for its potential biological activity. Research suggests it might interact with specific biological processes, but detailed information on its mechanisms and targets is still emerging [].

  • Saccharide Research

    (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol bears some structural similarities to saccharides (sugars). Researchers use it as a building block or reference compound in studies related to saccharide structure and function [].

  • Reference Standard

    (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol's high purity makes it valuable as a reference standard in analytical chemistry. Researchers can use it to calibrate instruments, identify unknown compounds, and ensure the accuracy of their experiments [].

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a vicinal diol with the molecular formula C6H14O4. It features two methoxy groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions. The (R,R) configuration indicates that both chiral centers have the R absolute configuration, while the (+) sign denotes its positive optical rotation .

The compound's structure can be represented as:

CH3-O-CH2-CH(OH)-CH(OH)-CH2-O-CH3

This molecule is a colorless liquid at room temperature and is soluble in polar organic solvents.

  • Oxidation: The secondary alcohol groups can be oxidized to form ketones.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form unsaturated ethers.
  • Etherification: The hydroxyl groups can react with alkyl halides to form additional ether linkages.
  • Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
  • Complexation: The vicinal diol moiety can form complexes with various metal ions.

While specific biological activities of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol have not been extensively reported, vicinal diols, in general, can interact with biological systems in various ways:

  • Enzyme inhibition: Some vicinal diols can inhibit certain enzymes by mimicking natural substrates.
  • Membrane interactions: The hydrophilic nature of diols can affect their interactions with cell membranes.
  • Potential antioxidant properties: The hydroxyl groups may contribute to antioxidant activity in biological systems.

One practical synthesis method for (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol involves starting from dimethyl L-tartrate . The general steps include:

  • Protection of the hydroxyl groups in dimethyl L-tartrate.
  • Reduction of the ester groups to form primary alcohols.
  • Methylation of the primary alcohols to form methoxy groups.
  • Deprotection of the secondary alcohols.

This synthesis preserves the stereochemistry of the starting material, ensuring the (R,R) configuration in the final product.

  • Chiral ligands: The compound's chiral nature makes it potentially useful as a ligand in asymmetric synthesis.
  • Pharmaceutical intermediates: It may serve as a building block for more complex pharmaceutical compounds.
  • Polymer chemistry: The difunctional nature of the molecule could be exploited in polymer synthesis.
  • Organic synthesis: It can be used as a chiral auxiliary in various organic transformations.

Similar Compounds

  • 2,3-Butanediol: This is the parent compound without the methoxy groups. It exists in three stereoisomeric forms and is produced by various microorganisms .
  • 1,4-Dimethoxy-2,3-butanediol: The non-chiral version of our compound, existing as a mixture of stereoisomers .
  • 2,3-Dimethyl-2,3-butanediol (Pinacol): A related compound with methyl groups instead of methoxy groups at the 1 and 4 positions .
  • (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol: The enantiomer of our compound.
  • 1,4-Butanediol: A similar four-carbon diol without the methoxy groups or chiral centers.

Compared to these compounds, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is unique in its combination of chiral centers, methoxy groups, and vicinal diol functionality. This combination of features makes it particularly interesting for asymmetric synthesis and as a chiral building block in organic chemistry .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

150.08920892 g/mol

Monoisotopic Mass

150.08920892 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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